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Compound of Interest

4-amino-N-(4-
Compound Name: _
methoxyphenyl)benzamide

Cat. No.: B113204

## In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-amino-N-(4-
methoxyphenyl)benzamide, a valuable benzamide derivative. The synthesis follows a reliable
and well-documented two-step pathway involving an initial acylation reaction to form an amide
bond, followed by the reduction of a nitro group to the target primary amine. This document
outlines the comprehensive experimental procedures, quantitative data for all compounds, and
visual diagrams of the synthetic workflow and strategy.

Synthetic Pathway Overview

The synthesis of 4-amino-N-(4-methoxyphenyl)benzamide is most efficiently achieved
through a two-step process. This approach begins with the formation of an amide bond
between 4-nitrobenzoyl chloride and p-anisidine (4-methoxyaniline), yielding the intermediate,
N-(4-methoxyphenyl)-4-nitrobenzamide. The subsequent step involves the selective reduction
of the nitro group to a primary amine, affording the final product. This strategy is widely
applicable for the synthesis of various substituted benzamides.[1]

Logical Relationship of the Synthetic Strategy
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Caption: Logical workflow for the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the starting materials,
intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products
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Molecular ] )
Compoun IUPAC CAS Molecular Weight ( Physical Melting
el
d Name Number Formula 2 State Point (°C)
g/mol )
4- 4- Yellow
Nitrobenzo  Nitrobenzo  122-04-3 C7H4CINOs  185.56 crystalline 71-74
yl chloride yl chloride solid
4- White to
p-Anisidine  Methoxyani  104-94-9 C7HsNO 123.15 brownish 57-60
line solid
N-(4-
] methoxyph
Intermediat 24730-11- C14H12N20 )
enyl)-4- g 272.26 Solid 197[2]
e
nitrobenza *
mide
4-amino-N-
. (4-
Final C14H14N20 ) Not
methoxyph  891-35-0 242.27[3] Solid
Product 2 Reported
enyl)benza
mide
Table 2: Summary of Reaction Yields
Reaction Step Product Typical Yield (%)

) ) N-(4-methoxyphenyl)-4- )
Step 1: Amide Formation ) ] 85-95 (estimated)
nitrobenzamide

) ) 4-amino-N-(4- )
Step 2: Nitro Reduction ) 80-90 (estimated)
methoxyphenyl)benzamide

Note: Yields are estimated based on analogous reactions described in the literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.
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Step 1: Synthesis of N-(4-methoxyphenyl)-4-
hitrobenzamide (Amide Formation)

This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.
Materials:

e p-Anisidine (4-methoxyaniline)

» 4-Nitrobenzoyl chloride

¢ Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

o Triethylamine (TEA) or Pyridine

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution

¢ Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

 In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and a non-nucleophilic base
such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under
an inert atmosphere.

e Cool the solution to 0 °C in an ice bath with continuous stirring.

 Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a
separate flask.

e Add the 4-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution over 15-
20 minutes.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, transfer the reaction mixture to a separatory funnel.
e Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous MgSOa or Naz2SOa, filter, and concentrate under
reduced pressure using a rotary evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Synthesis of 4-amino-N-(4-
methoxyphenyl)benzamide (Nitro Reduction)

This final step involves the reduction of the nitro group of the intermediate to a primary amine.
Two common and effective methods are provided below.

Method A: Catalytic Hydrogenation

Materials:

N-(4-methoxyphenyl)-4-nitrobenzamide

Palladium on carbon (10% Pd/C)

Ethanol or Methanol

Hydrogen gas supply (balloon or hydrogenation apparatus)

Filtration apparatus (e.g., Celite pad)
Procedure:

» Dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a
flask suitable for hydrogenation.

o Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
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» Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a
balloon) with vigorous stirring.

e Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

» Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove
the palladium catalyst. Rinse the Celite pad with the reaction solvent.

» Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude product by recrystallization from a suitable solvent to obtain pure 4-amino-
N-(4-methoxyphenyl)benzamide.

Method B: Reduction with Stannous Chloride

Materials:

N-(4-methoxyphenyl)-4-nitrobenzamide

Stannous chloride dihydrate (SnClz2-2H20)

Ethanol

Ethyl acetate

Saturated sodium bicarbonate (NaHCOs3) solution

Procedure:

e In a round-bottom flask, dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in
ethanol.

e Add stannous chloride dihydrate (SnClz-2H20) (3-5 equivalents) to the solution.[4]

o Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours,
monitoring the reaction progress by TLC.
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 After completion, cool the reaction mixture to room temperature and concentrate it under
reduced pressure.

» Redissolve the residue in ethyl acetate and neutralize the mixture by carefully adding a
saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

o Filter the resulting suspension to remove the tin salts.
o Transfer the filtrate to a separatory funnel and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by recrystallization to afford 4-amino-N-(4-
methoxyphenyl)benzamide.

Mandatory Visualization
Synthetic Workflow Diagram
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Caption: Experimental workflow for the synthesis of 4-amino-N-(4-
methoxyphenyl)benzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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